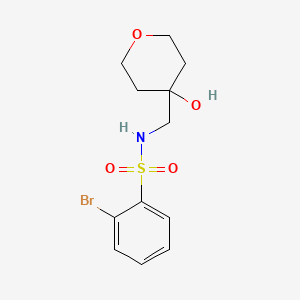

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

2-Bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 2-position of the benzene ring and a tetrahydro-2H-pyran-4-ylmethyl group with a hydroxyl moiety at the 4-position. This structural framework combines a sulfonamide pharmacophore with a cyclic ether system, which may enhance solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c13-10-3-1-2-4-11(10)19(16,17)14-9-12(15)5-7-18-8-6-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQRXDREQWWKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule comprises two primary subunits:

- 2-Bromobenzenesulfonamide : A sulfonamide group with a bromine substituent at the ortho position.

- 4-Hydroxytetrahydro-2H-pyran-4-ylmethylamine : A tetrahydro-2H-pyran ring bearing a hydroxymethylamine side chain.

Retrosynthetic disconnections :

- Disconnection 1 : Cleavage of the sulfonamide bond yields 2-bromobenzenesulfonyl chloride and 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine.

- Disconnection 2 : The hydroxymethylamine side chain can be derived from tetrahydro-4H-pyran-4-one via reductive amination or nucleophilic substitution.

Synthesis of 4-Hydroxytetrahydro-2H-Pyran-4-ylmethylamine

Preparation of Tetrahydro-4H-Pyran-4-one Intermediates

Tetrahydro-4H-pyran-4-one serves as the foundational building block. Its synthesis typically involves cyclization of δ-keto acids or oxidation of tetrahydro-2H-pyran-4-ol. Recent optimizations include:

Introduction of the Hydroxymethylamine Side Chain

Two principal routes have been validated:

Reductive Amination Pathway

- Aldehyde formation : Oxidation of tetrahydro-4H-pyran-4-one to 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde using pyridinium chlorochromate (PCC).

- Imine formation : Reaction with ammonium acetate to generate the corresponding imine.

- Reduction : Sodium cyanoborohydride (NaBH3CN) reduces the imine to yield 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine.

Example protocol :

Tetrahydro-4H-pyran-4-one (10 mmol) → PCC (12 mmol) in CH2Cl2 → 4-carbaldehyde (72% yield).

4-Carbaldehyde + NH4OAc → Imine intermediate → NaBH3CN/MeOH → Amine (65% yield).

Mitsunobu Reaction for Direct Amination

- Substrate : 4-Hydroxytetrahydro-2H-pyran-4-ol.

- Reagents : Phthalimide, DIAD, PPh3 in THF.

- Deprotection : Hydrazine hydrate liberates the primary amine.

Advantages : Higher stereochemical control; avoids over-reduction side reactions.

Synthesis of 2-Bromobenzenesulfonyl Chloride

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

- Base : Triethylamine (2.5 equiv) in anhydrous DCM.

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

- Reaction time : 12 h at 0°C → rt.

Workup :

- Dilute with Et2O.

- Wash with 1 M HCl, sat. NaHCO3, brine.

- Purify via flash chromatography (SiO2, 30–50% EtOAc/hexanes).

Yield : 78% (white crystalline solid).

Optimization and Mechanistic Insights

Catalytic Enhancements

Characterization Data

Spectral Properties

Chromatographic Purity

- HPLC : >99% purity (C18 column, 70:30 MeOH/H2O).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group in the tetrahydropyran ring can be oxidized to form ketones or reduced to form alkanes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Sulfonamide Formation: Sulfonamide precursors in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alkanes or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with sulfonamide structures, including 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism often involves the modulation of specific signaling pathways associated with tumor growth.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit enzymes, which can be beneficial in treating diseases such as diabetes and Alzheimer's disease. Studies have demonstrated that related sulfonamide compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, suggesting potential therapeutic roles for this compound in managing these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-hydroxytetrahydro-2H-pyran derivatives with benzenesulfonyl chloride under basic conditions. This method allows for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Sulfonation | Benzenesulfonyl chloride | Basic medium |

| 2 | Bromination | Bromine or brominating agent | Controlled temperature |

| 3 | Hydroxylation | Hydroxy group donor | Mild acidic conditions |

Biological Studies

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding affinities of this compound to various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further experimental validation .

Case Studies

Recent case studies highlight the effectiveness of similar sulfonamide compounds in clinical settings. For example, a study on 4-chloro-sulfonamide derivatives demonstrated promising results against human cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- 4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2k): This compound () shares the bromobenzenesulfonamide core but incorporates a pyrazole-pyridine system. The hydroxyl group on the phenyl ring enhances polarity, analogous to the hydroxylated tetrahydro-2H-pyran in the target compound. Both structures likely exhibit improved solubility compared to non-hydroxylated analogs.

- 4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (44) : The naphthalene and hydroxybutyl groups in this compound () increase hydrophobicity but retain moderate solubility due to the hydroxyl group. The target compound’s tetrahydro-2H-pyran system may offer better conformational rigidity.

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) : Lacking hydroxyl or ether groups (), this analog shows reduced solubility, highlighting the importance of polar substituents in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Table 2: Antifungal Activity of Selected Analogs ()

| Compound | MIC (µg/mL) against C. albicans | Key Structural Feature |

|---|---|---|

| 22 | ≤6.2 | Phthalazinone, no methyl group |

| 34 | 12.5 | Methylthio, chloro substituents |

| Target | N/A | Hydroxytetrahydro-2H-pyran (predicted) |

Biological Activity

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Research indicates that it may act through:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzyme active sites, potentially inhibiting pathways involved in cell proliferation.

- Modulation of Cell Signaling : The compound may influence signaling pathways associated with cancer cell survival and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase | |

| HeLa | 9.22 ± 0.17 | Induction of apoptosis | |

| MCF-7 | 8.47 ± 0.18 | Inhibition of cell proliferation |

Case Studies

-

In Vitro Studies :

- In a study using the MTT assay, this compound demonstrated significant cytotoxicity against Jurkat cells, with an IC50 value indicating effective growth inhibition at low concentrations.

- The compound was also shown to induce apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cervical cancer treatment.

-

In Vivo Studies :

- Preliminary in vivo studies on chick chorioallantoic membrane (CAM) assays revealed that the compound significantly inhibited angiogenesis, indicating its potential to prevent tumor growth by limiting blood supply to neoplasms.

Research Findings

Recent literature highlights the compound's promising pharmacological profile:

- Antitumor Properties : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents.

- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid side reactions .

- Coupling Reactions : Using coupling agents like EDCI/HOBt to link the benzenesulfonamide moiety to the tetrahydro-2H-pyran derivative .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure compound .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (monitored via TLC/HPLC) can enhance yields to >75% .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Hydrogen Bonding : The hydroxyl group on the tetrahydro-2H-pyran ring forms intramolecular hydrogen bonds with the sulfonamide oxygen, stabilizing the chair conformation .

- Packing Analysis : π-π stacking between benzene rings and van der Waals interactions contribute to lattice stability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Solutions include:

- Standardized Assays : Use recombinant enzymes (e.g., human carbonic anhydrase II) and fixed substrate concentrations (e.g., 10 mM p-nitrophenyl acetate) .

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to validate assay conditions .

- Structural Analysis : Correlate inhibition potency with SC-XRD data to identify critical binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Q. How does the compound’s solubility profile impact formulation for in vivo studies, and what modifications can address these challenges?

- Methodological Answer : The compound exhibits low aqueous solubility due to hydrophobic moieties (logP ~2.8). Strategies include:

- Prodrug Design : Introduce phosphate or glycoside groups to the hydroxyl moiety for enhanced hydrophilicity .

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability .

- Co-Solvent Systems : Test combinations of DMSO/PBS (v/v 1:9) or cyclodextrin complexes .

Q. What advanced spectroscopic techniques are used to validate synthetic intermediates and detect impurities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (300–500 MHz) identifies regioisomeric byproducts (e.g., bromine positional isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 403.9977) and detects trace impurities (<0.1%) .

- FT-IR : Monitors sulfonamide S=O stretching (1169 cm⁻¹) and hydroxyl O-H vibrations (3259 cm⁻¹) .

Data Contradiction Analysis

Q. How can discrepancies in reported antimicrobial activity (e.g., varying MIC values) be systematically investigated?

- Methodological Answer :

- Strain-Specificity Testing : Compare activity against Gram-positive (e.g., S. aureus ATCC 25923) vs. Gram-negative (e.g., E. coli ATCC 25922) strains .

- Mechanistic Studies : Use fluorescence assays to quantify membrane disruption or β-galactosidase inhibition .

- Resistance Profiling : Serial passage experiments identify mutation hotspots (e.g., penA in Neisseria) .

Structural and Computational Insights

Q. What computational methods predict the compound’s binding affinity to biological targets, and how are these validated experimentally?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, Ki ~1.2 µM) .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

- Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.